1,2,3-O-Tris(triisopropyl) Glycerol-d5
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Overview
Description
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in scientific research. It is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical and research applications. The molecular formula of this compound is C30H63D5O3Si3, and it has a molecular weight of 566.15 .
Preparation Methods
The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 involves the protection of the hydroxyl groups of glycerol followed by the introduction of deuterium. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glycerol are protected using triisopropylsilyl chloride in the presence of a base such as imidazole.
Deuteration: The protected glycerol is then subjected to deuteration using deuterium oxide (D2O) or other deuterating agents.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Chemical Reactions Analysis
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original alcohol form.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in the compound make it useful as an internal standard in NMR spectroscopy.
Metabolic Studies: It is used in metabolic research to trace the pathways of glycerol metabolism.
Proteomics: The compound is used in proteomics research to study protein structures and interactions.
Environmental Analysis: It serves as a standard for detecting environmental pollutants in air, water, soil, and food
Mechanism of Action
The mechanism of action of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is primarily related to its role as a tracer in analytical techniques. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding metabolic pathways, protein interactions, and environmental processes.
Comparison with Similar Compounds
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other deuterated glycerol derivatives such as:
1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound, which lacks the deuterium atoms.
1,2,3-O-Tris(trimethylsilyl) Glycerol-d5: A similar compound where the triisopropyl groups are replaced with trimethylsilyl groups.
The uniqueness of this compound lies in its specific deuteration pattern and the presence of triisopropyl groups, which provide distinct chemical and physical properties useful in various research applications .
Properties
Molecular Formula |
C30H68O3Si3 |
---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D |
InChI Key |
DTDBKBUDBOGWQC-LBOKBOHPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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